

# Anadoline: A Technical Guide to Physicochemical Properties and Solubility

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## Compound of Interest

Compound Name:	Anadoline
Cat. No.:	B3035025

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## Abstract

**Anadoline** is a pyrrolizidine alkaloid with the molecular formula C<sub>20</sub>H<sub>31</sub>NO<sub>7</sub>. While specific experimental data on its physicochemical properties and solubility remain limited in publicly accessible literature, this guide provides a summary of computed properties and outlines standard experimental protocols for their determination. Furthermore, based on its classification as a pyrrolizidine alkaloid, potential signaling pathways associated with this class of compounds are discussed. This document aims to serve as a foundational resource for researchers and drug development professionals working with **Anadoline**.

## Core Physicochemical Properties

Quantitative data for **Anadoline**'s physicochemical properties are primarily based on computational models. The following table summarizes these key predicted parameters.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>31</sub> NO <sub>7</sub>	PubChem
Molecular Weight	397.5 g/mol	PubChem[1][2]
XLogP3-AA (Lipophilicity)	0.5	PubChem[1][2]
Hydrogen Bond Donor Count	2	PubChem[1][2]
Hydrogen Bond Acceptor Count	8	PubChem[1][2]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	397.21005233 g/mol	PubChem[1][2]
Topological Polar Surface Area	111 Å <sup>2</sup>	PubChem[1][2]

Note: As of the latest update, experimental data for melting point and pKa for **Anadoline** are not readily available in the scientific literature.

## Solubility Profile

Specific quantitative solubility data for **Anadoline** in common solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) have not been reported in available literature. However, based on its predicted XLogP3-AA value of 0.5, which indicates relatively low lipophilicity, **Anadoline** is expected to have some degree of aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports potential solubility in polar protic solvents like water and ethanol.

Solvent	Predicted Solubility	Rationale
Water	Likely soluble to moderately soluble	Low XLogP3-AA value, presence of hydrogen bond donors and acceptors.
Ethanol	Likely soluble	Polar protic nature of ethanol should facilitate interaction with Anadoline's functional groups.
DMSO	Likely soluble	As a polar aprotic solvent, DMSO is generally a good solvent for a wide range of organic compounds.

## Experimental Protocols for Physicochemical and Solubility Determination

To obtain precise and reliable data for **Anadoline**, the following standard experimental methodologies are recommended.

### Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

- A small, dried sample of **Anadoline** is finely powdered and packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

## pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of **Anadoline** at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

- A solution of **Anadoline** of a known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the midpoint of the buffer region of the titration curve.

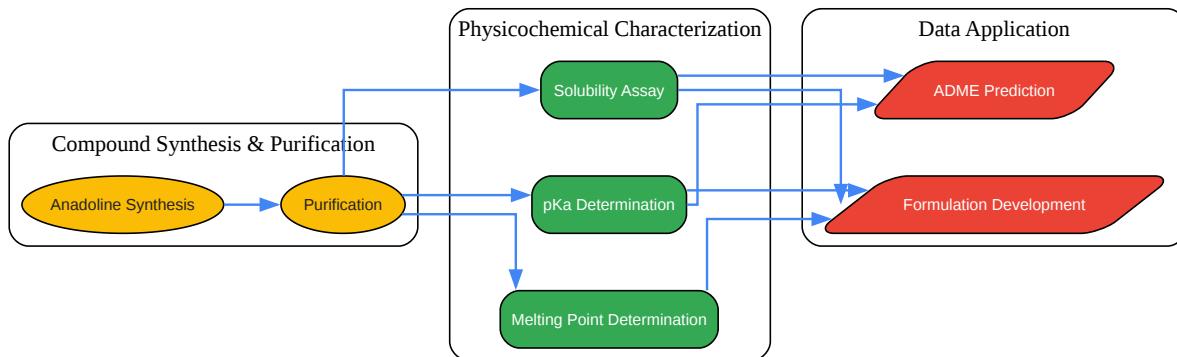
## Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method

- An excess amount of solid **Anadoline** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove any undissolved solid.
- The concentration of **Anadoline** in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- The determined concentration represents the solubility of **Anadoline** in that solvent at the specified temperature.



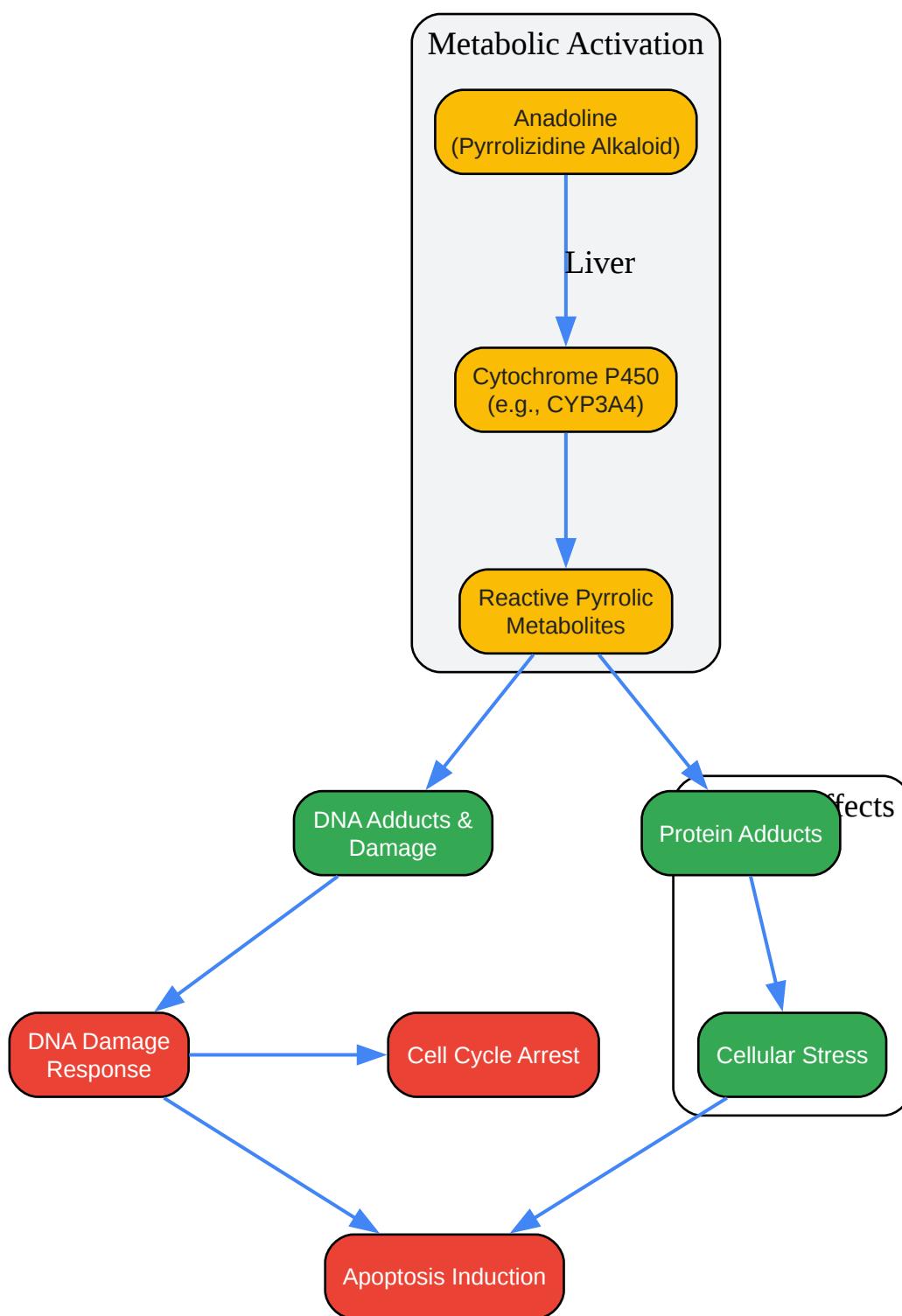
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*Experimental workflow for determining and applying physicochemical data.*

## Potential Signaling Pathways

As **Anadoline** is classified as a pyrrolizidine alkaloid, its biological activities may be mediated through pathways commonly associated with this class of compounds. Pyrrolizidine alkaloids are known to undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These reactive metabolites can then interact with cellular macromolecules, including DNA and proteins, potentially triggering various signaling cascades.

One of the key mechanisms of toxicity for pyrrolizidine alkaloids involves the induction of apoptosis. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of reactive metabolites to cellular components can lead to cellular stress, DNA damage, and the activation of cell cycle checkpoints and DNA damage repair pathways.<sup>[1]</sup> Chronic exposure to low levels of some pyrrolizidine alkaloids has been associated with carcinogenicity, which is linked to their mutagenic potential arising from DNA damage.<sup>[1]</sup>



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## References

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